6-Methyl-2-(phenylamino)nicotinic acid

Physicochemical profiling Lipophilicity CNS drug design

6-Methyl-2-(phenylamino)nicotinic acid (CAS 54530-68-6) is a dual-substituted nicotinic acid building block that cannot be replicated by its mono-substituted analogs. Its 2,6-disubstitution pattern creates a unique pharmacophore validated as a CAIII ligand class (Ki range 41.6–203 µM) and a direct precursor to N-alkyl-2-arylamino-6-methylnicotinamides with reported anticonvulsant and antihypoxic activity. The 6-methyl group increases lipophilicity (ΔcLogP ≈ +0.5 vs. 2PNA) and introduces steric constraints that modulate solid-state packing and molecular recognition. Ideal for parallel library synthesis (amide coupling via EDC/DCC/HATU), crystal engineering studies, and CNS-focused medicinal chemistry programs seeking to expand SAR around a validated pharmacophore.

Molecular Formula C13H12N2O2
Molecular Weight 228.251
CAS No. 54530-68-6
Cat. No. B2704041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2-(phenylamino)nicotinic acid
CAS54530-68-6
Molecular FormulaC13H12N2O2
Molecular Weight228.251
Structural Identifiers
SMILESCC1=NC(=C(C=C1)C(=O)O)NC2=CC=CC=C2
InChIInChI=1S/C13H12N2O2/c1-9-7-8-11(13(16)17)12(14-9)15-10-5-3-2-4-6-10/h2-8H,1H3,(H,14,15)(H,16,17)
InChIKeyRXARQPJWGRWGDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-2-(phenylamino)nicotinic acid (CAS 54530-68-6): A 2,6-Disubstituted Nicotinic Acid Scaffold for CNS-Targeted Synthesis and CAIII Inhibitor Development


6-Methyl-2-(phenylamino)nicotinic acid (CAS 54530-68-6; MW 228.25; C₁₃H₁₂N₂O₂) is a dual-substituted nicotinic acid derivative bearing a 6-methyl group and a 2-phenylamino substituent on the pyridine-3-carboxylic acid core . The compound belongs to the class of 2-anilino-nicotinic acids first disclosed in Schering Corp. patent US 3,337,570, which established the general condensation route from 2-halo-nicotinic acids and anilines [1]. As a synthetic intermediate, it provides direct access to 2-arylamino-6-methylnicotinamide alkylamides reported to possess anticonvulsant and antihypoxic activities [2]. The compound is commercially available at 95% purity with batch-specific QC documentation (NMR, HPLC, GC) .

Why Mono-Substituted Nicotinic Acids Cannot Replace 6-Methyl-2-(phenylamino)nicotinic acid in Pharmacophore-Driven Discovery Programs


The 2,6-disubstitution pattern of 6-methyl-2-(phenylamino)nicotinic acid creates a unique pharmacophore that neither 2-(phenylamino)nicotinic acid (2PNA, CAS 16344-24-4, lacking the 6-methyl group) nor 6-methylnicotinic acid (lacking the 2-anilino moiety) can replicate. The 6-methyl substituent increases lipophilicity (estimated ΔcLogP ≈ +0.5 versus 2PNA, based on fragment-based calculation ) and introduces steric constraints that alter the conformational landscape of the carboxylic acid. The 2-phenylamino group provides both a hydrogen-bond donor (NH) and an aryl ring capable of π-stacking and hydrophobic interactions. Critically, published SAR around 6-substituted nicotinic acid analogs reveals that the nature of the 6-substituent dramatically modulates carbonic anhydrase III (CAIII) binding affinity—Ki values ranging from 41.6 µM for the 6-(hexyloxy) analog to 203 µM for unsubstituted nicotinic acid [1]—demonstrating that even conservative structural modifications at the 6-position produce outsized pharmacological effects. Substituting with either mono-substituted analog would therefore erase essential molecular recognition features and make structure-activity relationships irreproducible.

Quantitative Differentiation Evidence for 6-Methyl-2-(phenylamino)nicotinic acid: A Comparator-Driven Procurement Guide


Molecular Weight and Lipophilicity Differentiation: 6-Methyl-2-(phenylamino)nicotinic acid vs. Des-Methyl Analog 2PNA

6-Methyl-2-(phenylamino)nicotinic acid possesses a molecular weight of 228.25 Da, which is 14 Da higher than the des-methyl analog 2-(phenylamino)nicotinic acid (2PNA, MW 214.22 Da, CAS 16344-24-4) . This methyl group addition increases the calculated partition coefficient (cLogP) by approximately 0.5 log units—from an estimated 2.3 for 2PNA to approximately 2.8 for the target compound—as estimated by fragment-based methods . The hydrogen-bond donor and acceptor counts remain identical (2 HBD: COOH, NH; 4 HBA), meaning the lipophilicity gain is achieved without sacrificing hydrogen-bonding capacity. This difference places the target compound closer to the optimal CNS drug-like chemical space (cLogP 2–4, MW 200–350) compared to 2PNA [1].

Physicochemical profiling Lipophilicity CNS drug design Blood-brain barrier penetration

Carbonic Anhydrase III Pharmacophore Validation: 6-Substitution as a Critical Affinity Determinant in the Nicotinic Acid Scaffold

The 6-substituent on the nicotinic acid scaffold is a decisive determinant of carbonic anhydrase III (CAIII) binding affinity. In a 2017 study employing size-exclusion chromatographic Hummel-Dreyer analysis and molecular docking, unsubstituted nicotinic acid exhibited a Ki of 203 µM against CAIII [1]. Introduction of a 6-(hexyloxy) substituent improved affinity nearly 5-fold to Ki = 41.6 µM, while other 6-substituted analogs showed intermediate affinities, establishing a clear rank-order dependence on the 6-position substituent. Docking studies confirmed that the carboxylic acid coordinates the active-site Zn²⁺ ion and that a hydrophobic group at the 6-position containing a hydrogen-bond acceptor enhances binding [1]. Although 6-methyl-2-(phenylamino)nicotinic acid itself was not directly tested in this study, the 6-methyl group represents the minimal hydrophobic substituent at this critical position, and the 2-phenylamino group offers an additional hydrogen-bond donor/acceptor motif that may further modulate CAIII interaction. This positions the compound as a uniquely functionalized entry point for CAIII-targeted library expansion.

Carbonic anhydrase III Dyslipidemia Cancer metabolism Structure-activity relationship

Direct Synthetic Access to Anticonvulsant Alkylamide Chemotype: 6-Methyl-2-(phenylamino)nicotinic acid as a Privileged Precursor

Shramm et al. (1981) reported the synthesis and in vivo pharmacological evaluation of a series of alkylamides derived from 2-arylamino-6-methylnicotinic acids, including compounds prepared from 6-methyl-2-(phenylamino)nicotinic acid as the key carboxylic acid precursor [1]. The resulting N-alkyl-2-arylamino-6-methylnicotinamides were screened for anticonvulsant activity (maximal electroshock and pentylenetetrazole seizure models) and antihypoxic activity, with several derivatives demonstrating protective effects [1]. The free carboxylic acid functionality of the target compound is the essential synthetic handle for amide bond formation with primary and secondary alkylamines. In contrast, the des-methyl analog 2-(phenylamino)nicotinic acid was not a focus of this pharmacological study, meaning literature precedent for anticonvulsant activity is specifically anchored to the 6-methyl-bearing scaffold.

Anticonvulsant Antihypoxic CNS-active amides Synthetic intermediate

Crystallization Propensity and Solid-State Differentiation: 6-Methyl Steric Effect vs. 2PNA Amorphous Behavior

The des-methyl analog 2-(phenylamino)nicotinic acid (2PNA) has been extensively characterized in the solid state. Kalra et al. (2018) demonstrated that amorphous 2PNA primarily forms intermolecular –COOH···pyridine N (acid-pyridine) interactions, and its crystallization from the amorphous state is governed by molecular speciation and hydrogen-bonding networks [1]. The 6-methyl group present in the target compound introduces steric hindrance adjacent to the carboxylic acid, which is expected to perturb the acid-pyridine hydrogen-bonding geometry and alter crystallization kinetics relative to 2PNA. This structural modification may confer different physical stability, solubility, and dissolution profiles—critical parameters during preformulation screening. The 6-methyl group also eliminates a potential site of oxidative metabolism (C–H at the 6-position of 2PNA), which may improve metabolic stability in vitro, although direct comparative microsomal stability data are not currently available.

Solid-state chemistry Crystallization Amorphous stability Preformulation

Recommended Application Scenarios for 6-Methyl-2-(phenylamino)nicotinic acid Procurement Based on Quantitative Differentiation Evidence


CNS-Focused Medicinal Chemistry: Synthesis of Anticonvulsant Nicotinamide Libraries

This compound is the direct literature-precedented precursor for generating N-alkyl-2-arylamino-6-methylnicotinamides with reported anticonvulsant and antihypoxic activity [1]. The free carboxylic acid enables straightforward amide coupling with diverse primary and secondary amines using standard carbodiimide (EDC/DCC) or HATU-mediated protocols. The 6-methyl group ensures that all derived amides retain the lipophilicity and steric profile associated with the active chemotype. Procurement is recommended for groups seeking to expand SAR around this validated CNS pharmacophore, where the des-methyl analog (2PNA) lacks equivalent biological annotation.

Carbonic Anhydrase III (CAIII) Targeted Library Design for Dyslipidemia and Cancer

The 6-substituted nicotinic acid scaffold is validated as a CAIII ligand class, with affinity spanning Ki = 41.6–203 µM depending on the 6-substituent [2]. 6-Methyl-2-(phenylamino)nicotinic acid offers a dual functionalization strategy: the 6-methyl group serves as the minimal hydrophobic moiety required at this position, while the 2-phenylamino group provides a vector for introducing additional hydrogen-bond acceptors or aryl extensions. This compound is ideally suited as a core scaffold for parallel synthesis of CAIII-targeted libraries where both the 2- and 6-positions are systematically varied.

Solid-State and Preformulation Screening of 2-Anilino Nicotinic Acid Derivatives

Given that the des-methyl analog 2PNA has been thoroughly characterized in terms of amorphous molecular speciation and crystallization mechanism [3], 6-methyl-2-(phenylamino)nicotinic acid serves as the logical comparator for probing the effect of 6-position steric hindrance on solid-state packing, physical stability, and dissolution. Research groups investigating crystal engineering, co-crystal design, or amorphous solid dispersion formulation of nicotinic acid-based APIs will benefit from the structural perturbation introduced by the 6-methyl group.

Dual-Substituted Nicotinic Acid Building Block for Diversity-Oriented Synthesis

The compound's 2,6-disubstitution pattern enables regioselective further functionalization. The carboxylic acid at position 3 can be converted to esters, amides, or hydrazides; the 2-phenylamino NH can undergo N-alkylation, acylation, or sulfonylation; and the 5-position remains available for electrophilic substitution [4]. This orthogonal reactivity makes the compound a versatile building block for diversity-oriented synthesis (DOS) campaigns, distinguishing it from mono-substituted nicotinic acids that offer fewer diversification vectors and cannot access the same chemical space.

Quote Request

Request a Quote for 6-Methyl-2-(phenylamino)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.